molecular formula C9H9NO3 B1583842 1-(4-Methyl-3-nitrophenyl)ethanone CAS No. 5333-27-7

1-(4-Methyl-3-nitrophenyl)ethanone

Cat. No. B1583842
CAS RN: 5333-27-7
M. Wt: 179.17 g/mol
InChI Key: YRBBMDOBWRUMEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-3-nitrophenyl)ethanone is a chemical compound with the CAS Number: 5333-27-7 . It has a molecular weight of 179.18 .


Molecular Structure Analysis

The molecular structure of 1-(4-Methyl-3-nitrophenyl)ethanone can be represented by the InChI code: 1S/C9H9NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5H,1-2H3 . This indicates that the compound contains 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Phase Equilibrium Studies

1-(4-Methyl-3-nitrophenyl)ethanone has been studied for its role in phase equilibrium. Research has shown the importance of ternary phase equilibrium in different solvents, such as methanol or n-propanol, for substances like 1-(4-Methyl-3-nitrophenyl)ethanone. These studies are crucial for understanding the solubility and crystallization behaviors of such compounds (Li et al., 2019).

Synthesis of Organic Compounds

This compound is integral in synthesizing various organic structures. For example, it has been used in the synthesis of aminobenzo[b]thiophenes, highlighting its versatility in organic chemistry and pharmaceutical research (Androsov et al., 2010).

Development of Pharmaceutical Agents

1-(4-Methyl-3-nitrophenyl)ethanone has been used in the development of novel pharmaceutical agents. It has contributed to the creation of catechol-O-methyltransferase (COMT) inhibitors, which are significant in treating neurological disorders such as Parkinson's disease (Parada et al., 2001).

X-ray Crystallography and Molecular Studies

The compound has been a subject of X-ray crystallography and molecular studies to understand its bonding and structural features. Such studies are crucial for advancing knowledge in fields like material science and drug design (Hibbs et al., 2003).

Antimicrobial and Antioxidant Research

There is ongoing research into the antimicrobial and antioxidant properties of derivatives of 1-(4-Methyl-3-nitrophenyl)ethanone. This research is essential for the development of new antimicrobial and antioxidant agents (Patel et al., 2011).

Schiff Base Synthesis

The compound has been utilized in the synthesis of Schiff bases, which are significant in various chemical processes and applications, including catalysis and the development of coordination compounds (Raza et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBBMDOBWRUMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063790
Record name Ethanone, 1-(4-methyl-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-3-nitrophenyl)ethanone

CAS RN

5333-27-7
Record name 1-(4-Methyl-3-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5333-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4-methyl-3-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methyl-3-nitrophenyl)ethanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(4-methyl-3-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-(4-methyl-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-NITRO-4'-METHYLACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5YGX5BNW5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 250 ml of cold (-20° C.) concentrated sulfuric acid is added with stirring 4-methylacetophenone (40 g, 300 mmoles). When the first addition is complete, a mixture of 25.5 ml (36.3 g, 300 mmoles) of 70% nitric acid and 300 g of 20% fuming sulfuric acid is added dropwise over 40 minutes. The temperature remains below -15° C. The mixture is stirred for an additional 30 minutes and then poured onto ice. The solids are filtered, washed with water and then with hexane. The solids are dissolved in dichloromethane and washed with 10% sodium bicarbonate solution and finally with saturated sodium chloride solution. The organic phase is dried, charcoaled, concentrated and diluted with hexane, whereupon the product, 4-methyl-3-nitroacetophenone, crystallizes, m.p. 61°-62° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
25.5 mL
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methyl-3-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Methyl-3-nitrophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Methyl-3-nitrophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Methyl-3-nitrophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(4-Methyl-3-nitrophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Methyl-3-nitrophenyl)ethanone

Citations

For This Compound
3
Citations
L Ju, J Yao, Z Wu, Z Liu, Y Zhang - The Journal of Organic …, 2013 - ACS Publications
Pd(OAc) 2 -catalyzed oxidative acetoxylation of benzylic C–H bonds utilizing a bidentate system has been explored. A variety of picolinoyl- or quinoline-2-carbonyl-protected toluidine …
Number of citations: 83 pubs.acs.org
L Zhao, Y Wang, D Cao, T Chen, Q Wang… - Journal of Medicinal …, 2015 - ACS Publications
The signal transduction of acetylated histone can be processed through a recognition module, bromodomain. Several inhibitors targeting BRD4, one of the bromodomain members, are …
Number of citations: 60 pubs.acs.org
LE Montiel, LG Zepeda, J Tamariz - Helvetica Chimica Acta, 2010 - Wiley Online Library
A total synthesis of natural bisabolane sesquiterpenes curcuphenol (1) and xanthorrhizol (2) was developed by using the substituted acetophenones 4 and 5, respectively, as starting …
Number of citations: 19 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.